molecular formula C20H14N4S2 B3456353 4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline

4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline

Cat. No. B3456353
M. Wt: 374.5 g/mol
InChI Key: CODPIFXGOOCVHP-UHFFFAOYSA-N
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Description

“4,4’-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline” is a compound that belongs to the class of thiazolothiazoles . Thiazolothiazoles have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . They have remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .


Synthesis Analysis

The synthesis of thiazolothiazoles involves various methodologies . A classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products, suitable for nonlinear optical applications .


Molecular Structure Analysis

Thiazolothiazoles have a planar and rigid backbone as well as an extended π-conjugated structure . This structure contributes to their high oxidation stability and charge carrier mobility .


Chemical Reactions Analysis

The synthesis of thiazolothiazoles involves various chemical reactions . For example, the Jacobsen cyclization of thioamide leads to the formation of 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . This reaction is carried out using aqueous potassium ferricyanide as an oxidant .


Physical And Chemical Properties Analysis

Thiazolothiazoles have a planar and rigid backbone as well as an extended π-conjugated structure . They have remarkably high oxidation stability and charge carrier mobility .

Future Directions

Thiazolothiazoles are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors . The future research directions could involve exploring new methodologies for their synthesis and investigating their potential applications in other fields.

properties

IUPAC Name

4-[2-(4-aminophenyl)-[1,3]thiazolo[4,5-f][1,3]benzothiazol-6-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4S2/c21-13-5-1-11(2-6-13)19-23-15-9-16-18(10-17(15)25-19)26-20(24-16)12-3-7-14(22)8-4-12/h1-10H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODPIFXGOOCVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC4=C(C=C3S2)SC(=N4)C5=CC=C(C=C5)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline
Reactant of Route 2
4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline
Reactant of Route 3
4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline
Reactant of Route 4
Reactant of Route 4
4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline
Reactant of Route 5
4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline
Reactant of Route 6
Reactant of Route 6
4,4'-[1,3]thiazolo[4,5-f][1,3]benzothiazole-2,6-diyldianiline

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